N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone-based hybrid compound featuring a furan-2-yl substituent at the pyridazinone core and a 2-fluorophenyl group within the butanamide chain. Pyridazinones are heterocyclic systems known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRMWVNXDFTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyridazinone.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl amine reacts with a suitable electrophilic intermediate.
Formation of the Butanamide Linker: The final step involves the amidation reaction, where the amine group from the fluorophenyl derivative reacts with a butanoyl chloride or an equivalent reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone moiety can be reduced to dihydropyridazinones using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Furanones
Reduction: Dihydropyridazinones
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Medicinal Chemistry
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has been investigated for its potential as a therapeutic agent:
- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains by inhibiting folate synthesis, a crucial pathway for bacterial growth.
- Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The furan and pyridazine components may enhance these effects by interacting with specific cellular targets.
Neurological Research
Recent studies have explored the compound's effects on neurological conditions, suggesting potential applications in treating neurodegenerative diseases or addiction. For instance, related sulfonamide derivatives have shown promise in modulating dopaminergic pathways.
Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Anticancer Activity
Research featured in Cancer Letters highlighted the efficacy of pyridazine-based compounds in inducing apoptosis in breast cancer cells. The study found that these compounds could downregulate anti-apoptotic proteins, leading to increased cancer cell death.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse pharmacological profiles influenced by substituent variations. Below is a systematic comparison of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide with structurally related compounds from the provided evidence:
Key Observations
Substituent Impact on Synthesis Efficiency :
- The presence of bulky groups (e.g., 4-benzylpiperidin-1-yl in 6e ) correlates with moderate yields (~62%), while fluorinated substituents (e.g., 6g ) result in lower yields (~42%), possibly due to steric or electronic effects during coupling reactions .
- Thioderivatives like 8c achieve near-quantitative yields (99.9%) under optimized conditions, highlighting the role of methylthio groups in stabilizing intermediates .
Spectral and Structural Trends: IR spectra consistently show C=O stretching frequencies between 1660–1680 cm⁻¹, confirming the pyridazinone and amide functionalities . ¹H-NMR data for aromatic protons in analogs (e.g., δ 7.2–7.8) align with the expected electronic environment of fluorophenyl or furyl groups, though specific shifts for the target compound remain uncharacterized .
Pharmacological Implications: While the target compound’s bioactivity is undocumented, analogs such as ZINC00220177 exhibit acetylcholinesterase inhibition, suggesting pyridazinone hybrids may target neurological enzymes . Thioderivatives (8a, 8c) with methylthio or methoxy groups demonstrate enhanced solubility and metabolic stability, which could inform future optimization of the furan-containing target compound .
Table 2: Functional Group Influence on Properties
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| Furan-2-yl | Target compound | Electron-rich aromaticity; potential for π-π stacking with biological targets. |
| 4-Fluorophenyl | Compound 6g | Increased metabolic stability; enhanced binding via halogen bonding. |
| Methylthio | Compound 8c | Improved lipophilicity; sulfur’s polarizability may aid target interaction. |
| Benzylpiperidin-1-yl | Compound 6e | Bulky substituent; may reduce solubility but improve receptor specificity. |
Biological Activity
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 341.3 g/mol
CAS Number: 1021105-86-1
The compound features a unique combination of a fluorophenyl group, a furan ring, and a pyridazine moiety, which contribute to its biological activity. The trifluoromethoxy and oxopyridazin functional groups enhance its reactivity and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors involved in disease pathways. The specific mechanism includes:
- Enzyme Inhibition: The compound may inhibit certain enzymes related to cancer progression or inflammatory responses.
- Receptor Modulation: It could modulate receptor activity that is crucial for cellular signaling in various diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, this compound has shown potential in:
- Inhibition of Tumor Growth: Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis: The compound may promote apoptosis in cancer cells, enhancing its therapeutic efficacy.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC (μM) | Mechanism |
|---|---|---|---|
| HepG2 | 1.30 | Apoptosis induction | |
| MDA-MB-231 | 0.95 | Cell cycle arrest | |
| A2780 | 1.20 | Enzyme inhibition |
Anti-inflammatory Activity
In addition to anticancer effects, this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Structural Analogues: Research on similar compounds indicated that modifications in the fluorophenyl group significantly affect biological activity, suggesting that this compound could be optimized for enhanced efficacy .
- Mechanistic Insights: Investigations into the mechanism of action revealed that this compound may interfere with key signaling pathways involved in cancer cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
